molecular formula C9H7ClN2O2 B2659564 Ethyl 3-chloro-6-cyanopicolinate CAS No. 1436504-94-7

Ethyl 3-chloro-6-cyanopicolinate

Cat. No. B2659564
CAS RN: 1436504-94-7
M. Wt: 210.62
InChI Key: MXRGLEBNKYIPJP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-cyanopicolinate is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 . It is also known as ethyl 3-chloro-6-cyanopyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-6-cyanopicolinate is 1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)4-3-6(5-11)12-8/h3-4H,2H2,1H3 . This code provides a unique representation of the molecule’s structure, including the positions of the chlorine, cyanide, and ethyl groups within the picolinate ring.


Physical And Chemical Properties Analysis

Ethyl 3-chloro-6-cyanopicolinate is a liquid at room temperature . Unfortunately, the web search results for more detailed physical and chemical properties have expired.

Scientific Research Applications

Antioxidant Activity and Compound Synthesis

  • Antioxidant Compounds from Propolis : Research on propolis collected in Anhui, China, revealed its ethyl acetate fraction contains significant antioxidant activities due to high amounts of phenolics and flavonoids, which contribute to its natural antioxidant properties (Haisha Yang et al., 2011).

  • Solvatochromism in Solvent Mixtures : A study explored the solvatochromic behavior of specific probes in various solvents, including ethanol, providing insights into solvent effects on molecular structures and potential implications for synthesis and analysis of similar compounds (Erika B. Tada et al., 2000).

  • Catalyzed Synthesis : The synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance showcases a methodology that might be applicable to the synthesis of related compounds, including Ethyl 3-chloro-6-cyanopicolinate (Song Bao-an, 2012).

Application in Disease Treatment and Biological Evaluation

  • Synthesis and Biological Evaluation : A novel ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate showed potent cytotoxic activity against cancer cell lines, illustrating the potential pharmaceutical applications of similar quinazolinone-based derivatives (Y. Riadi et al., 2021).

Safety and Hazards

Ethyl 3-chloro-6-cyanopicolinate is classified as a dangerous substance. It has been assigned the GHS06 and GHS07 pictograms, indicating that it is toxic if swallowed, harmful if inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 3-chloro-6-cyanopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-7(10)4-3-6(5-11)12-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRGLEBNKYIPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-chloro-6-iodopicolinate (1.6 g, 5.38 mmol) in pyridine (40 mL) was added CuCN (480 mg, 5.36 mmol). The reaction mass was heated at 80° C. for 6 h. Then water was added to the reaction mass and it was extracted with EtOAc. The organic layer was separated, dried, filtered and concentrated to afford 850 mg of the title product. 1H NMR (300 MHz, DMSO-d6): δ 8.44 (d, J=8.1 Hz, 1H), 8.28 (d, J=8.4 Hz, 1H), 4.42 (q, J=7.2 Hz, 2H), 1.33 (t, J=7.2 Hz, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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